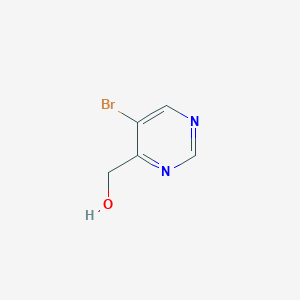

(5-Bromopyrimidin-4-yl)methanol

説明

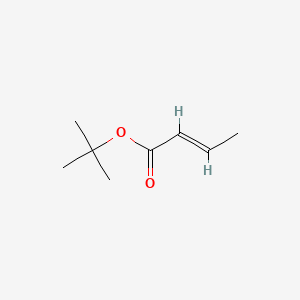

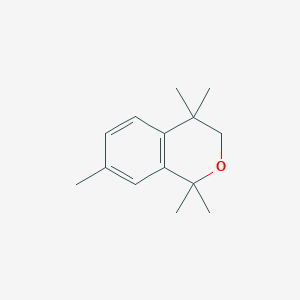

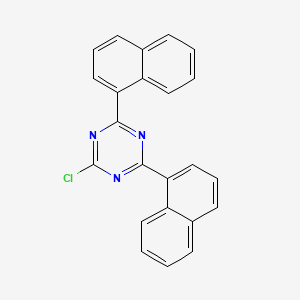

“(5-Bromopyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C5H5BrN2O . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with N-Boc-3-piperidine carboxylic acids as the initiation material. The target product is obtained through a series of reactions including esterification, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string “ZRHVXSBXNUJBGF-UHFFFAOYSA-N” and the SMILES string "Brc1cncnc1CO" . These representations provide a standard way to describe the compound’s structure using text.Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, one method involves the use of N-Boc-3-piperidine carboxylic acids as the starting material, followed by a series of reactions including esterification, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 189.01 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Photochemistry and Photodebromination

(5-Bromopyrimidin-4-yl)methanol, when irradiated with UV light in methanol, undergoes transformations leading to dehalogenated, methylated, and hydroxymethylated compounds. This reaction is significantly accelerated in the presence of aliphatic amines, indicating a possible role of amines in the photodebromination process through electron transfer to the excited state of bromopyrimidines (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972); (Nasielski & Kirsch-Demesmaeker, 1973).

Synthesis and Chemical Transformations

Microwave-assisted palladium-catalyzed reactions involving 5-Bromopyrimidine demonstrate its capacity to form substituted pyrimidines through C-C coupling and nucleophilic aromatic substitution. The reactions yield various 5-(het)aryl substituted pyrimidines, showcasing the versatility of 5-Bromopyrimidine in organic synthesis (Verbitskiy et al., 2013).

Synthesis of Hydroxypyrimidines

5-Bromopyrimidin-4-yl)methanol is used in the synthesis of 5-hydroxypyrimidines. The transformation typically involves hydrolysis, with conditions optimized to yield the desired hydroxypyrimidine derivatives while minimizing side reactions (Pews, 1990).

Formation of Radicals

The UV irradiation of pyrimidines, including derivatives like 5-Bromopyrimidin-4-yl)methanol, in methanol can result in the formation of semiquinone radicals, a process that likely involves a triplet state of photoexcited pyrimidines. This highlights the potential use of such compounds in studies involving radical chemistry and photochemistry (Castellano et al., 1974).

Polarographic Oxidation

Polarographic studies of pyrimidines, including derivatives of this compound, provide insights into the oxidation behavior of these compounds. Such studies are important for understanding the electrochemical properties of pyrimidine derivatives in various solvents and under different conditions (Chiang, 1958).

Halogen-Halogen Interactions

Supramolecular studies involving 5-Bromopyrimidin-4-yl)methanol-related compounds have revealed interesting insights into halogen-halogen interactions. Such interactions are significant in the formation of complex structures and have implications in materials science and crystal engineering (Zaman, Udachin, & Ripmeester, 2004).

特性

IUPAC Name |

(5-bromopyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNGUJARERCBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680967 | |

| Record name | (5-Bromopyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811450-15-4 | |

| Record name | (5-Bromopyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Propylcyclohexyl)phenyl]ethanone](/img/structure/B3029788.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)